molecular formula C14H18N2O B2996262 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile CAS No. 1155505-48-8

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2996262
CAS No.: 1155505-48-8
M. Wt: 230.311
InChI Key: HZSLDZRQZSKBKA-UHFFFAOYSA-N
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Description

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-(hydroxymethyl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-((3-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile.

    Reduction: 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile: Similar structure but with a different substitution pattern on the piperidine ring.

    4-((3-(Methoxymethyl)piperidin-1-yl)methyl)benzonitrile: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-8-12-3-5-13(6-4-12)9-16-7-1-2-14(10-16)11-17/h3-6,14,17H,1-2,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSLDZRQZSKBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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